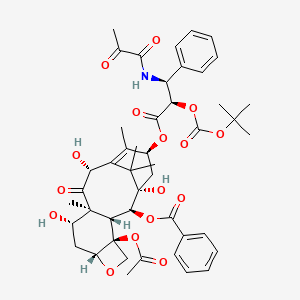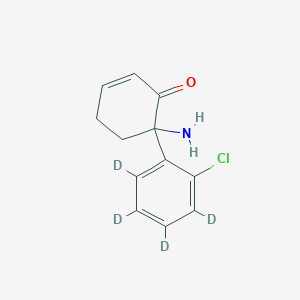
Dehydro Norketamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro Norketamine-d4 is a deuterium-labeled derivative of dehydronorketamine, a minor metabolite of ketamine. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C12H8D4ClNO, and it has a molecular weight of 225.75 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dehydro Norketamine-d4 is synthesized through the dehydrogenation of its precursor, norketamine. The process involves the use of deuterium to replace hydrogen atoms, resulting in a stable isotope-labeled compound. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the dehydrogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and stability of the compound. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
Dehydro Norketamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dehydro Norketamine-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ketamine metabolites.
Biology: Employed in studies to understand the metabolic pathways of ketamine and its derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and pain.
Industry: Utilized in the development of new pharmaceuticals and in drug testing assays.
Mecanismo De Acción
Dehydro Norketamine-d4 exerts its effects by acting as a negative allosteric modulator of the α7-nicotinic acetylcholine receptor. This modulation affects neurotransmission and has been hypothesized to produce rapid antidepressant effects. The compound also interacts with other molecular targets, including the NMDA receptor, although its activity at this receptor is relatively weak .
Comparación Con Compuestos Similares
Similar Compounds
Dehydronorketamine: The non-deuterated form of Dehydro Norketamine-d4, with similar chemical properties but without the stable isotope labeling.
Hydroxynorketamine: Another metabolite of ketamine, known for its potential antidepressant effects.
Norketamine: The primary metabolite of ketamine, which undergoes further metabolism to form this compound and other derivatives.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of metabolic pathways. Its deuterium labeling provides enhanced stability and allows for more accurate analytical measurements compared to its non-deuterated counterparts .
Propiedades
Número CAS |
1246816-68-1 |
|---|---|
Fórmula molecular |
C12H12ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
6-amino-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12ClNO/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15/h1-3,5-7H,4,8,14H2/i1D,2D,5D,6D |
Clave InChI |
BXBPJMHHWPXBJL-NMRLXUNGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCC=CC2=O)N)Cl)[2H])[2H] |
SMILES canónico |
C1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


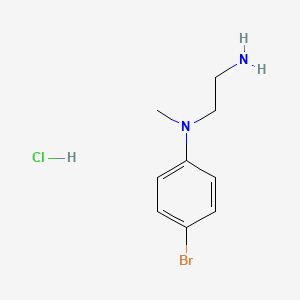
![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)

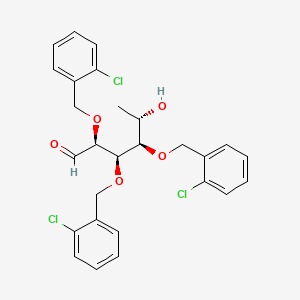
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)
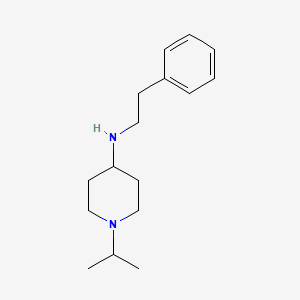

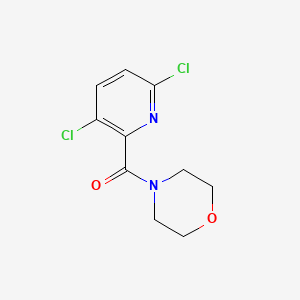
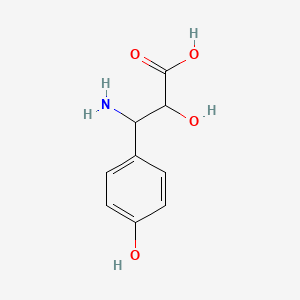
![2-[(1S)-cyclohex-3-en-1-yl]ethan-1-amine](/img/structure/B13451140.png)
![Lithium(1+) 2-{[(3-aminopropyl)carbamoyl]amino}acetate](/img/structure/B13451152.png)
